molecular formula C12H14O B118613 4-Isopropyl-1H-inden-2(3H)-one CAS No. 152685-99-9

4-Isopropyl-1H-inden-2(3H)-one

Cat. No. B118613
Key on ui cas rn: 152685-99-9
M. Wt: 174.24 g/mol
InChI Key: QUDWUXHMYKVYIY-UHFFFAOYSA-N
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Patent
US05278264

Procedure details

11.1 g (63.8 mmol) of indanone b3 were reacted with 2.5 equivalents of methylmagnesium bromide analogously to instructions I.3. The reaction time was 17 hours at room temperature. The mixture was then refluxed with p-toluenesulfonic acid hydrate for 25 minutes. Chromatography gave 3.9 g (36%) of indene b4 as a colorless oil.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=O)[CH2:8]2)([CH3:3])[CH3:2].[CH3:14][Mg]Br.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:14][C:7]1[CH2:8][C:9]2[C:5]([CH:6]=1)=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:12]=[CH:11][CH:10]=2 |f:2.3|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)(C)C1=C2CC(CC2=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC=1CC2=CC=CC(=C2C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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